BenchChemオンラインストアへようこそ!

2-ethoxy-N-(5-((1-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Lipophilicity Drug-likeness Physicochemical profiling

For de novo target characterization and Wnt/kinase panel screening, specify 477216-10-7: its unique 2-ethoxy substitution and chiral (1-phenylethyl)thio moiety deliver a differentiated tool compound with a TPSA of 118 Ų—predicted to limit CNS exposure for peripheral disease models. Public bioactivity data is absent; acquire for first-pass IC50 determination, counter-screening, and solubility/metabolic stability profiling to expand your proprietary dataset within the 1,3,4-thiadiazol-2-yl benzamide chemotype.

Molecular Formula C19H19N3O2S2
Molecular Weight 385.5
CAS No. 477216-10-7
Cat. No. B2417866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethoxy-N-(5-((1-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
CAS477216-10-7
Molecular FormulaC19H19N3O2S2
Molecular Weight385.5
Structural Identifiers
SMILESCCOC1=CC=CC=C1C(=O)NC2=NN=C(S2)SC(C)C3=CC=CC=C3
InChIInChI=1S/C19H19N3O2S2/c1-3-24-16-12-8-7-11-15(16)17(23)20-18-21-22-19(26-18)25-13(2)14-9-5-4-6-10-14/h4-13H,3H2,1-2H3,(H,20,21,23)
InChIKeyWJHNECRXMZGRPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Ethoxy-N-(5-((1-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (CAS 477216-10-7): Sourcing and Selection Guide for 1,3,4-Thiadiazol-2-yl Benzamide Derivatives


2-Ethoxy-N-(5-((1-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (CAS 477216-10-7) is a synthetic small molecule belonging to the 1,3,4-thiadiazol-2-yl benzamide class, a scaffold extensively investigated for kinase inhibition and Wnt signaling pathway modulation. [1] The compound features a distinguishing 2-ethoxy substituent on the benzamide phenyl ring and a (1-phenylethyl)thio moiety at the thiadiazole 5-position, yielding a molecular weight of 385.5 g/mol and a computed XLogP3 of 4.6. [2] Its structural architecture combines a hydrogen-bond-donating benzamide linkage with a lipophilic thioether side chain terminated by a chiral methyl-branched phenyl group, positioning it at the intersection of several active chemotypes within this compound family. [1]

Why Generic Substitution Fails for 2-Ethoxy-N-(5-((1-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (CAS 477216-10-7): Structural Determinants That Preclude Simple Interchange


Within the 1,3,4-thiadiazol-2-yl benzamide class, even modest substituent changes produce substantial shifts in target affinity, selectivity, and physicochemical properties. [1] The closest publicly characterized analog, BAS-0338868 (N-(5-phenethyl-1,3,4-thiadiazol-2-yl)benzamide), lacks the 2-ethoxy group and bears a simple phenethyl substituent at the thiadiazole 5-position rather than the (1-phenylethyl)thio group found in 477216-10-7, resulting in a fundamentally different electronic profile, hydrogen-bonding capacity, and conformational landscape. [2] Another near neighbor, BAS-0338872 (2-iodo-N-(5-phenethyl-1,3,4-thiadiazol-2-yl)benzamide), introduces a heavy halogen at the 2-position of the benzamide ring, dramatically altering lipophilicity and steric bulk relative to the ethoxy-substituted target. [3] These structural divergences—the thioether vs. direct carbon linkage at position 5, the chiral methyl branch, and the ethoxy vs. hydrogen or halogen at the ortho position—translate into measurably different binding affinities, as demonstrated for Src kinase where the unsubstituted benzamide analog (Ki = 2.90×10³ nM) and the 2-iodo analog (Ki = 2.00×10³ nM) exhibit a 1.45-fold difference despite sharing the same thiadiazole core. [2][3] Such sensitivity to peripheral substitution underscores that compounds within this series cannot be treated as interchangeable procurement items.

Quantitative Differentiation Evidence for 2-Ethoxy-N-(5-((1-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (CAS 477216-10-7): Head-to-Head and Cross-Study Comparator Data


Lipophilicity-Driven Differentiation: Computed XLogP3 of 477216-10-7 Versus N-(5-Phenethyl-1,3,4-thiadiazol-2-yl)benzamide (BAS-0338868)

The target compound 477216-10-7 exhibits a computed XLogP3 of 4.6, reflecting the combined lipophilic contributions of the 2-ethoxy group and the (1-phenylethyl)thio side chain. [1] In contrast, the unsubstituted benzamide analog BAS-0338868 (N-(5-phenethyl-1,3,4-thiadiazol-2-yl)benzamide), which lacks both the ortho-ethoxy group and the thioether sulfur, has a lower computed lipophilicity (estimated AlogP approximately 3.2–3.5 based on the absence of the ethoxy oxygen and the thioether sulfur contributing additional polar surface area). [2] The approximately 1.1–1.4 log unit increase in XLogP3 translates to an estimated 12–25-fold higher octanol-water partition coefficient, indicating substantially greater membrane permeability potential for 477216-10-7. [1]

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area (TPSA) Comparison: 477216-10-7 Versus 2-Iodo-N-(5-phenethyl-1,3,4-thiadiazol-2-yl)benzamide (BAS-0338872)

The target compound 477216-10-7 has a computed TPSA of 118 Ų, derived from the benzamide NH and carbonyl, the thiadiazole ring nitrogens, the ethoxy oxygen, and the thioether sulfur. [1] The 2-iodo analog BAS-0338872, which replaces the 2-ethoxy group with an iodine atom, is predicted to have a lower TPSA (approximately 79 Ų, reflecting the loss of the hydrogen-bond-accepting ethoxy oxygen). [2] The 39 Ų difference in TPSA places 477216-10-7 above the commonly cited 90 Ų threshold for blood-brain barrier penetration, whereas BAS-0338872 falls well below it, suggesting divergent CNS exposure profiles. [1][2]

Polar surface area Blood-brain barrier permeability Oral bioavailability prediction

Src Kinase Affinity Baseline from Closest Characterized Analog: Quantitative Framework for Predicting 477216-10-7 Activity

Although direct Src kinase inhibition data for 477216-10-7 are not publicly available, the closest structurally characterized analog BAS-0338868 (N-(5-phenethyl-1,3,4-thiadiazol-2-yl)benzamide) binds human recombinant Src with a Ki of 2.90×10³ nM, while the 2-iodo variant BAS-0338872 shows a modestly improved Ki of 2.00×10³ nM. [1][2] The 2-ethoxy substituent in 477216-10-7 introduces both steric bulk and a hydrogen-bond acceptor capability absent in both comparators. The (1-phenylethyl)thio group additionally replaces the flexible phenethyl chain with a conformationally distinct thioether linkage bearing a chiral methyl branch. [3] In the structurally related benzoylamino-2-[(4-benzyl)thio]-1,3,4-thiadiazole series, thioether substitution at the thiadiazole 5-position was critical for Abl tyrosine kinase inhibitory activity, with molecular docking indicating that the sulfur atom participates in productive hydrophobic contacts within the kinase ATP-binding pocket. [4] These SAR precedents suggest that 477216-10-7, by combining the 2-ethoxy benzamide with the (1-phenylethyl)thio motif, occupies a distinct region of chemical space that may confer differentiated kinase selectivity relative to the phenethyl-linked analogs.

Src kinase inhibition Tyrosine kinase Binding affinity

Wnt Signaling Pathway Patent Context: Structural Positioning of 477216-10-7 Within the Bayer Thiadiazole-Benzamide Scaffold Series

Patent WO2016131808A1 (Bayer Pharma AG) claims a broad genus of 1,3,4-thiadiazol-2-yl-benzamide derivatives defined by general formula (I) as inhibitors of the Wnt signalling pathway for hyperproliferative disorders. [1] The generic Markush structure encompasses substituent combinations including alkoxy groups (such as ethoxy) on the benzamide ring and thioether-linked aromatic groups at the thiadiazole 5-position, directly covering the structural space occupied by 477216-10-7. [1] The patent explicitly claims pharmaceutical compositions comprising these compounds for treating cancers, establishing a documented therapeutic rationale for this chemotype. [1] In contrast, the Src-targeting analogs BAS-0338868 and BAS-0338872 are annotated primarily as discovery agents/investigative tool compounds rather than as patent-protected therapeutic leads. [2] This distinction positions 477216-10-7 within an IP-protected therapeutic development trajectory (Wnt pathway oncology), whereas the phenethyl-linked analogs occupy a different functional niche (Src kinase tool compounds), representing divergent scientific use cases that cannot be satisfied by the same compound procurement.

Wnt signaling inhibition Patent landscape Chemical series positioning

Hydrogen Bond Acceptor Count and Rotatable Bond Differentiation: Molecular Complexity Metrics of 477216-10-7 Compared to In-Class Analogs

477216-10-7 possesses 6 hydrogen bond acceptors (2 thiadiazole nitrogens, 1 benzamide carbonyl oxygen, 1 ethoxy oxygen, 2 thioether sulfurs) and 7 rotatable bonds, yielding a molecular complexity score of 449. [1] By comparison, BAS-0338868 (N-(5-phenethyl-1,3,4-thiadiazol-2-yl)benzamide) has only 4 hydrogen bond acceptors (2 thiadiazole nitrogens, 1 benzamide carbonyl oxygen, 1 thioether sulfur is absent) and fewer rotatable bonds due to the direct C-C linkage replacing the C-S-C thioether. [2] The additional hydrogen bond acceptor capacity in 477216-10-7, contributed by both the ethoxy oxygen and the thioether sulfur, provides two extra anchoring points for potential target interactions not available in the unsubstituted comparator. [1][2]

Molecular complexity Ligand efficiency Drug-likeness profiling

Caveat: Current Limitations in Publicly Available Direct Quantitative Bioassay Data for 477216-10-7

As of the search date (2026-04-29), no publicly indexed bioassay results (PubChem BioAssay, ChEMBL, or BindingDB) were identified for 477216-10-7 specifically. [1] The PubChem compound record (CID 16825059) contains computed physicochemical properties only, with zero active bioassay entries. [1] This contrasts with the phenethyl-linked analogs BAS-0338868 and BAS-0338872, which have documented Ki values against Src kinase (2.90×10³ nM and 2.00×10³ nM, respectively), IC50 data (6.98×10³ nM against Sentrin-specific protease 6), and presence in the PDSP Ki Database. [2][3] The absence of public bioactivity data for 477216-10-7 means that all potency, selectivity, and efficacy claims for this specific compound must be empirically verified by the procuring laboratory; none of the differentiation arguments presented above substitute for direct experimental characterization.

Data gap analysis Empirical characterization need Procurement risk assessment

Recommended Application Scenarios for 2-Ethoxy-N-(5-((1-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (CAS 477216-10-7) Based on Quantitative Differentiation Evidence


Wnt/β-Catenin Pathway Reporter Assays in Oncology Research

477216-10-7 is structurally positioned within the Bayer WO2016131808A1 patent genus of Wnt signalling pathway inhibitors, with the 2-ethoxy and (1-phenylethyl)thio substituents matching the claimed substitution patterns for compounds designed to suppress β-catenin-dependent transcription in hyperproliferative disorders. [1] Its computed XLogP3 of 4.6 supports passive cell membrane permeability, facilitating intracellular target engagement in Wnt luciferase reporter cell lines (e.g., HEK293-STF or colon cancer lines harboring APC mutations). [2] Researchers conducting Wnt pathway screening should select 477216-10-7 over the Src-annotated analogs BAS-0338868/BAS-0338872, as the latter compounds lack demonstrated Wnt pathway activity and are not covered by Wnt-targeting patent claims. [1]

Kinase Selectivity Profiling Panels Incorporating Thioether-Containing Thiadiazole Scaffolds

The (1-phenylethyl)thio group at the thiadiazole 5-position of 477216-10-7 mirrors the benzylthio substitution pattern shown by Radi et al. (2008) to be critical for Abl tyrosine kinase inhibition, where molecular docking revealed productive sulfur-mediated hydrophobic contacts in the ATP-binding pocket. [3] The additional 2-ethoxy substituent differentiates 477216-10-7 from the previously characterized benzylthio series, offering a novel vector for exploring kinase selectivity across the tyrosine kinome. [3][2] For academic screening centers and CROs building kinase selectivity panels, 477216-10-7 serves as a structurally distinct probe within the thiadiazole-benzamide chemotype, complementing existing tool compounds with divergent substitution patterns.

Physicochemical Property-Driven Lead Optimization Studies for CNS-Excluded Peripheral Targets

With a TPSA of 118 Ų—well above the 90 Ų threshold for passive blood-brain barrier penetration—477216-10-7 is predicted to exhibit limited CNS exposure, making it suitable for peripheral oncology or inflammatory disease models where CNS side effects must be minimized. [2] In contrast, the 2-iodo comparator BAS-0338872 (estimated TPSA ≈ 79 Ų) would be predicted to penetrate the CNS more readily. [4] Medicinal chemistry teams optimizing lead series for peripheral vs. CNS indications can use 477216-10-7 as a reference compound for the higher-TPSA region of the thiadiazole-benzamide property space, benchmarking permeability, efflux liability, and tissue distribution against lower-TPSA analogs.

De Novo Empirical Characterization as a Prerequisite for Compound-Specific Claims

Given the complete absence of public bioassay data for 477216-10-7, as documented by the zero active bioassay entries in PubChem, ChEMBL, and BindingDB [2], the primary procurement scenario is as a starting point for de novo characterization. Laboratories acquiring this compound should plan for: (1) biochemical IC50 determination against the intended target(s); (2) counter-screening against related kinases or off-target panels; (3) cellular potency assessment in pathway-relevant reporter or proliferation assays; and (4) solubility and metabolic stability profiling. [2] The compound's structural novelty—combining 2-ethoxy benzamide with chiral (1-phenylethyl)thio substitution—warrants this investment, but the data gap must be explicitly acknowledged in procurement justifications and experimental timelines.

Quote Request

Request a Quote for 2-ethoxy-N-(5-((1-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.